molecular formula C12H25N3O B7861343 (S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide

Cat. No.: B7861343
M. Wt: 227.35 g/mol
InChI Key: JJNCQGUDLDTSQA-DTIOYNMSSA-N
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Description

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(S)-2-Amino-3-methyl-N-(1-methyl-piperidin-3-ylmethyl)-butyramide is a compound with notable potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including potential pharmacological effects, synthesis methods, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C14H25N3OC_{14}H_{25}N_3O with a molecular weight of 255.4 g/mol. The compound features an amino group, a butyramide moiety, and a piperidine derivative, which are critical for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : This is achieved through cyclization reactions using appropriate precursors.
  • Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution reactions.
  • Final Coupling : The intermediate is coupled with 3-methyl-butyramide under specific conditions to yield the target compound.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
(S)-2-Amino-N-(1-methylpiperidin-4-yl)propanamideContains a piperidine ring and an amino groupDifferent piperidine substitution may affect activity
N-(1-Methylpiperidin-4-yl)butanamideSimilar amide structure without methyl substitution on carbon 3May exhibit different pharmacological properties
(R)-2-Amino-N-(1-cyclohexylmethyl)butyramideCyclohexane versus piperidine substitutionPotentially different receptor interactions

The mechanism of action for this compound likely involves its interaction with specific molecular targets such as receptors or enzymes. The compound's unique structure allows it to modulate the activity of these targets, potentially leading to various biological effects including:

  • Signal Transduction Modulation : By binding to receptors, it may influence cellular signaling pathways.
  • Enzyme Activity Regulation : Inhibition or activation of enzymes could result in therapeutic benefits for conditions like neurological disorders or infections.

Case Studies and Research Findings

Recent studies have explored the biological evaluation of similar compounds targeting various pathways. For instance, research into piperidine derivatives has shown promising results in antifungal activity by targeting ergosterol biosynthesis in fungi like Yarrowia lipolytica . These findings underscore the potential for this compound to be further investigated for similar applications.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O/c1-9(2)11(13)12(16)14-7-10-5-4-6-15(3)8-10/h9-11H,4-8,13H2,1-3H3,(H,14,16)/t10?,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNCQGUDLDTSQA-DTIOYNMSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1CCCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC1CCCN(C1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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